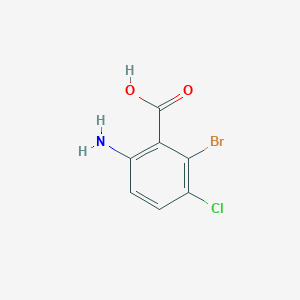

6-Amino-2-bromo-3-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHYZQUJCFJBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435729 | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65971-76-8 | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65971-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8): A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-chlorobenzoic acid, a uniquely substituted anthranilic acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and chloro substituents on a benzoic acid core, provides a strategic platform for the synthesis of complex heterocyclic scaffolds and novel therapeutic agents. This technical guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery, the demand for novel molecular architectures with precisely tuned pharmacological profiles is ever-increasing. Halogenated aminobenzoic acids are a class of organic compounds that have garnered considerable attention as versatile scaffolds due to the unique reactivity and steric influence imparted by the halogen and amino substituents.[1] this compound (Figure 1) is a prime example of such a strategic building block.

The presence of three distinct functional groups—a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and two different halogen atoms (bromine and chlorine) with differential reactivity in cross-coupling reactions—offers medicinal chemists a powerful tool for molecular diversification. This guide will delve into the key technical aspects of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic campaigns.

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its successful application in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| CAS Number | 65971-76-8 | [2][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |

| Molecular Weight | 250.48 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [2][3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| logP (calculated) | 2.3829 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

While comprehensive, publicly available experimental spectra for this specific compound are limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid, and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton as a singlet at a downfield chemical shift, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the benzene ring and the carboxylic acid. The chemical shifts will be indicative of the substitution pattern, with the carbons attached to the halogens and the carboxylic acid appearing at lower field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3500-3300 (two bands) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1760-1690 |

| C=C stretch (aromatic ring) | 1600-1450 |

| C-Br stretch | 710-505 |

| C-Cl stretch | 800-700 |

Table 2: Expected Characteristic IR Absorption Bands

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.

Synthesis and Reactivity

Synthetic Approaches

A general workflow for the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves nitration of m-toluic acid, followed by hydrogenation to the amine, and subsequent chlorination.[6] A similar strategic approach could be envisioned for the target molecule.

Reactivity Profile and Strategic Use in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations.

3.2.1. Cross-Coupling Reactions: A Gateway to Molecular Complexity

The presence of both bromo and chloro substituents makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization at the 2-position.[7]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the bromo-position, leaving the chloro-substituent intact for subsequent transformations. This allows for a stepwise and controlled elaboration of the molecular scaffold.[8][9][10]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond can be exploited for selective amination at the 2-position.

3.2.2. Amide Bond Formation

The carboxylic acid functionality provides a convenient handle for amide bond formation through standard coupling reagents (e.g., HATU, HOBt/EDC), allowing for the attachment of various amine-containing fragments and the extension of the molecular structure.

3.2.3. Reactions of the Amino Group

The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds, particularly in the field of oncology.

A Privileged Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts.[11] The scaffold of this compound is found within the structure of several potent kinase inhibitors. Its rigid, substituted aromatic core can serve as a template to orient functional groups for optimal binding to the kinase active site.

While specific examples detailing the use of this exact isomer are often proprietary and found within patent literature, the broader class of substituted aminobenzoic acids is prevalent in the design of inhibitors targeting various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[12] For example, the synthesis of pyrimidine-based Aurora kinase inhibitors has utilized related dichlorinated aminopyrimidine intermediates, highlighting the importance of halogenated amino scaffolds in this area.[13]

Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, the structural motifs accessible from this compound are relevant to a wide range of therapeutic targets. Substituted aminobenzoic acids are known to be key components in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[10] The ability to readily diversify the core structure through the reactions described above makes it an invaluable tool for generating compound libraries for high-throughput screening and lead discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][15]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][15]

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block for researchers and scientists in drug discovery and development. Its multifunctional nature, combined with the potential for selective chemical transformations, provides a robust platform for the synthesis of novel and complex molecular entities. The strategic application of this scaffold, particularly in the design of kinase inhibitors, underscores its importance in the ongoing quest for new and effective therapies. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

- 1. 65971-76-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H5BrClNO2 | CID 10106175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 65971-76-8 [sigmaaldrich.com]

- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. achmem.com [achmem.com]

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-chlorobenzoic acid, a halogenated aromatic amine, is a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern, featuring amino, bromo, and chloro moieties on a benzoic acid core, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed analysis of its spectroscopic characteristics, a plausible synthetic route, and insights into its potential applications in medicinal chemistry.

Physicochemical Properties

This compound (CAS Number: 65971-76-8) is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 382.4 ± 42.0 °C (Predicted) | [1] |

| Storage | Store at room temperature in a dry, sealed container. | [1][2] |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural analogues, a predictive interpretation of its spectral data can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the surrounding substituents. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield, broad singlet. For comparison, the ¹H NMR spectrum of 4-aminobenzoic acid in DMSO-d₆ shows the carboxylic acid proton at ~11.95 ppm, the aromatic protons at ~7.64 and ~6.61 ppm, and the amino protons at ~5.90 ppm.[3]

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzene ring and the carboxyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom, influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[4]

-

O-H stretching: A very broad band from 2500-3300 cm⁻¹, typical for the hydroxyl group of a carboxylic acid, often overlapping with C-H stretching bands.[5]

-

C=O stretching: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

-

C-N stretching: An absorption in the 1250-1340 cm⁻¹ region for the aromatic amine.[6]

-

C-Br and C-Cl stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak ([M]⁺) and isotopic peaks corresponding to the presence of bromine and chlorine atoms. The fragmentation pattern will be characteristic of a substituted benzoic acid, with common losses of H₂O, CO, and COOH. The fragmentation of the carbon-halogen bonds is also expected.[7][8]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the carboxylic acid, and the halogen substituents.

Reactivity of the Amino Group

The amino group is a nucleophilic center and can undergo various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various substitution reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide formation: Reaction with amines, often requiring activation of the carboxylic acid.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although the ring is deactivated by the carboxylic acid group. More importantly, they are excellent handles for palladium-catalyzed cross-coupling reactions , which are pivotal in modern drug discovery.[9]

-

Suzuki-Miyaura Coupling: The bromo or chloro group can be coupled with boronic acids to form new carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.[10]

-

Buchwald-Hartwig Amination: The C-Br or C-Cl bond can be converted to a C-N bond by reacting with an amine in the presence of a palladium catalyst.[10]

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes.

The differential reactivity of the bromine and chlorine atoms provides a strategic advantage for sequential cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic compounds.

Synthesis

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Conceptual):

-

Protection of the Amino Group: React 2-bromo-3-chloroaniline with an appropriate protecting group, such as acetic anhydride, to form the corresponding acetanilide. This prevents interference from the amino group in subsequent steps.

-

Directed ortho-Lithiation: The protected aniline is then subjected to directed ortho-lithiation using a strong base like n-butyllithium at low temperatures. The directing effect of the amide group would favor lithiation at the C6 position.

-

Carboxylation: The resulting lithiated intermediate is quenched with a source of carbon dioxide, such as dry ice or CO₂ gas, to introduce the carboxylic acid group.

-

Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Applications in Drug Development

Substituted aminobenzoic acids are a class of compounds that feature prominently in medicinal chemistry.[12] They serve as valuable scaffolds for the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound make it an attractive starting material for the development of novel therapeutics.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The aminobenzoic acid core can be elaborated to synthesize inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[13]

-

Antimicrobial Agents: This scaffold can be used to generate novel antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The versatile functional groups allow for the design of inhibitors for a variety of enzymes, such as p-aminobenzoic acid synthase, which is a target for antibiotics and herbicides.[14]

Logical Relationship for Drug Discovery Application:

Caption: Workflow for utilizing the core in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its rich functionality allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental characterization of its physical properties and the development of robust synthetic protocols will undoubtedly expand its utility in the scientific community.

References

- 1. This compound | 65971-76-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitor studies on para-aminobenzoic acid synthase. [repository.cam.ac.uk]

An In-Depth Technical Guide to 6-Amino-2-bromo-3-chlorobenzoic Acid: A Versatile Intermediate for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 6-Amino-2-bromo-3-chlorobenzoic acid, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and chemical properties, outlines detailed protocols for its synthesis and characterization, and explores its reactivity and potential applications, particularly in the context of modern drug discovery.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring an amino group, a carboxylic acid, a bromine atom, and a chlorine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The strategic placement of the halogens—a more reactive bromine at the 2-position and a less reactive chlorine at the 3-position—offers opportunities for selective functionalization, a key consideration in multi-step synthetic campaigns. The amino and carboxylic acid groups provide handles for amide bond formation, salt formation, and further derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| CAS Number | 65971-76-8 | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-3-chloro-6-amino benzoic acid | [1] |

| Appearance | Solid (predicted) | [N/A] |

| Purity (Typical) | ≥95% | [1] |

| Storage | Store at room temperature, sealed in a dry environment. | [1] |

| SMILES | O=C(O)C1=C(N)C=CC(Cl)=C1Br | [1] |

Molecular Structure and Synthesis

The structure of this compound presents a unique substitution pattern on the benzene ring. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Proposed Retrosynthetic Analysis and Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organic chemistry principles for substituted anilines and benzoic acids. A common strategy involves the halogenation of a suitable precursor. One potential route begins with 2-amino-5-chlorobenzoic acid, which is commercially available.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the bromination of related aminobenzoic acids.[2] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves bromine, which is toxic and corrosive.

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Stir the mixture at room temperature until all the solid has dissolved.

-

-

Bromination:

-

In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

-

Cool the reaction flask in an ice bath to 0-5 °C.

-

Add the bromine solution dropwise to the stirred solution of the aminobenzoic acid over 30-60 minutes, ensuring the temperature remains below 10 °C. The amino group is an activating group, directing the electrophilic bromine to the ortho and para positions. The position ortho to the amino group and meta to the carboxylic acid is expected to be highly activated.

-

-

Reaction Monitoring and Work-up:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the reaction mixture).

-

A precipitate should form. If not, the product may be extracted with a suitable organic solvent like ethyl acetate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and hydrobromic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield the final product.

-

Dry the purified solid under vacuum.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from the differential reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for selective functionalization at the 2-position while leaving the chlorine atom at the 3-position intact for subsequent transformations. This regioselectivity is a powerful tool for building molecular complexity.

-

Amide Bond Formation: The carboxylic acid and amino groups can be readily converted into amides, esters, and other derivatives using standard organic synthesis techniques. The amino group can also undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

Representative Application: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, demonstrating the selective reactivity of the C-Br bond.[3]

-

Reagents and Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-aryl-3-chlorobenzoic acid.

-

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in many biologically active compounds. Substituted aminobenzoic acids are a class of compounds with a broad range of therapeutic applications.[5][6]

-

Scaffold for Heterocyclic Synthesis: This molecule is an ideal starting material for the synthesis of complex heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[4]

-

Potential Antimicrobial and Anticancer Agents: Numerous derivatives of p-aminobenzoic acid (PABA) have been investigated for their antimicrobial and cytotoxic properties.[7] The unique substitution pattern of this compound could be exploited to generate novel analogs with potential activity against various pathogens or cancer cell lines.

-

Fragment-Based Drug Discovery: As a "fragment," this molecule possesses key functional groups that can be used to probe the binding pockets of biological targets. Its rigid, substituted aromatic core can serve as an anchor point for building more potent and selective drug candidates.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended, with expected observations based on the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons appearing as doublets or multiplets in the aromatic region (approx. 6.5-8.0 ppm).- Broad singlet for the -NH₂ protons (can exchange with D₂O).- Broad singlet for the carboxylic acid -OH proton (can exchange with D₂O). |

| ¹³C NMR | - Six distinct signals for the aromatic carbons.- A signal for the carboxylic acid carbonyl carbon (typically >165 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- O-H stretch for the carboxylic acid (broad, approx. 2500-3300 cm⁻¹).- C=O stretch for the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (250.48).- A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |

Conclusion

This compound represents a highly functionalized and versatile building block for advanced organic synthesis. Its key strengths lie in the differential reactivity of its halogen substituents, which enables selective and controlled functionalization. For researchers in drug discovery and materials science, this compound offers a valuable starting point for the creation of novel and complex molecules. The protocols and insights provided in this guide aim to facilitate its effective use in the laboratory, paving the way for new discoveries and applications.

References

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Guide to the Strategic Synthesis of 6-Amino-2-bromo-3-chlorobenzoic Acid

Executive Summary: 6-Amino-2-bromo-3-chlorobenzoic acid is a highly functionalized aromatic compound of significant interest in the development of pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring amino, bromo, chloro, and carboxylic acid moieties, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth examination of a primary, regioselective pathway for its synthesis, designed for chemical researchers and drug development professionals. The narrative emphasizes the chemical rationale behind procedural steps, offering field-proven insights into reaction mechanisms, experimental protocols, and process optimization.

Introduction: The Significance of a Multifunctional Scaffold

Substituted anthranilic acids are pivotal precursors in medicinal chemistry and materials science. The strategic introduction of multiple, orthogonally reactive functional groups onto the benzoic acid core creates a scaffold ripe for selective modification. This compound (CAS No: 65971-76-8) is a prime example of such a scaffold.[1][2][3] The amino group serves as a nucleophile or a precursor to a diazonium salt, the carboxylic acid enables amide bond formation, and the two distinct halogen atoms (bromine and chlorine) offer differential reactivity in metal-catalyzed cross-coupling reactions.[4] This guide delineates a robust and logical synthetic sequence, beginning from a commercially available substituted toluene, to afford this valuable compound.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection points for this compound are the amino and carboxyl groups, as their synthesis from other functionalities is well-established in organic chemistry.

-

C-N Bond Disconnection: The 6-amino group can be reliably formed via the reduction of a nitro group. This retrosynthetic step points to 2-bromo-3-chloro-6-nitrobenzoic acid as the immediate precursor. This transformation is highly chemoselective and generally high-yielding.

-

C-C Bond Disconnection: The 1-carboxyl group can be installed through the oxidation of a methyl group. This is a classic and robust transformation, leading back to 2-bromo-3-chloro-6-nitrotoluene .

-

C-N Bond Disconnection (Nitro Group): The 6-nitro group is introduced via electrophilic aromatic substitution (nitration) on 2-bromo-3-chlorotoluene , a suitable starting material.

This analysis establishes a clear, three-step forward synthesis from a halogenated toluene precursor.

Caption: Retrosynthetic pathway for the target molecule.

The Primary Synthesis Pathway: From Toluene to Target

This section details the forward synthesis, providing both the mechanistic rationale and actionable experimental protocols for each transformation.

Caption: Overall forward synthesis scheme.

Step 1: Regioselective Nitration of 2-Bromo-3-chlorotoluene

-

Principle & Expertise: The goal is to introduce a nitro group onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director. The bromo and chloro groups are deactivating, yet also ortho, para-directors. The position para to the methyl group is sterically accessible, but electronic effects from the adjacent halogens may influence this. The position ortho to the methyl group at C6 is the most electronically activated and sterically accessible position, making it the primary site for electrophilic attack by the nitronium ion (NO₂⁺). Careful temperature control (0-5°C) is critical to prevent over-nitration and minimize side-product formation.[5]

-

Experimental Protocol:

-

To a stirred, ice-cooled mixture of concentrated sulfuric acid (H₂SO₄, 30 mL), add 2-bromo-3-chlorotoluene (10.0 g, 48.7 mmol) portion-wise, ensuring the temperature remains below 10°C.

-

Once addition is complete, cool the mixture to 0°C.

-

Add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (HNO₃, 10 mL) dropwise via an addition funnel, maintaining the internal temperature between 0-5°C.

-

After the addition, allow the reaction to stir at 0-5°C for 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. The crude 2-bromo-3-chloro-6-nitrotoluene is typically of sufficient purity for the next step.

-

| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-3-chlorotoluene | 205.48 | 10.0 g | 1.0 |

| Conc. H₂SO₄ | 98.08 | 45 mL | - |

| Conc. HNO₃ | 63.01 | 10 mL | - |

Step 2: Benzylic Oxidation to Form the Carboxylic Acid

-

Principle & Expertise: This step converts the methyl group into a carboxylic acid. A powerful oxidizing agent is required. Potassium permanganate (KMnO₄) is an effective and common choice for this transformation. The reaction is typically performed in an aqueous solution, often with a co-solvent or phase-transfer catalyst, under reflux to drive the reaction to completion. The aromatic ring, being electron-deficient due to the presence of three deactivating groups (Br, Cl, NO₂), is resistant to oxidation under these conditions, allowing for selective oxidation of the benzylic methyl group. The reaction workup involves quenching the excess KMnO₄ and filtering off the manganese dioxide (MnO₂) byproduct, followed by acidification to precipitate the desired carboxylic acid.

-

Experimental Protocol:

-

Suspend the crude 2-bromo-3-chloro-6-nitrotoluene (12.2 g, 48.7 mmol) in a mixture of pyridine (100 mL) and water (50 mL).

-

Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

-

Add potassium permanganate (KMnO₄, 23.1 g, 146 mmol, 3.0 equiv.) portion-wise over 2-3 hours, ensuring the reflux is maintained. The purple color of the permanganate will dissipate as it is consumed.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and remove the pyridine under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

The resulting precipitate, 2-bromo-3-chloro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-3-chloro-6-nitrotoluene | 250.48 | 12.2 g | 1.0 |

| Potassium Permanganate | 158.03 | 23.1 g | 3.0 |

| Pyridine/Water | - | 150 mL | - |

| Conc. HCl | 36.46 | As needed | - |

Step 3: Chemoselective Reduction of the Nitro Group

-

Principle & Expertise: The final step is the reduction of the nitro group to an amine. It is crucial to use a reagent that does not affect the halogen substituents or the carboxylic acid. Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to dehalogenation. A classic and highly reliable method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated HCl.[6] The tin(II) acts as the reducing agent, and the acidic medium facilitates the reaction and keeps the resulting amine protonated and in solution. The final product is isolated by basifying the solution to precipitate the free amine.

-

Experimental Protocol:

-

In a round-bottom flask, suspend 2-bromo-3-chloro-6-nitrobenzoic acid (10.0 g, 35.7 mmol) in ethanol (150 mL).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 40.2 g, 178.5 mmol, 5.0 equiv.) in concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic.

-

Heat the mixture to 70°C and stir for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it onto 400 g of ice.

-

Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH is ~8-9. The tin salts will precipitate.

-

Filter the mixture to remove the inorganic solids.

-

Cool the filtrate in an ice bath and re-acidify carefully with concentrated HCl to pH ~4-5. The target compound will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

-

| Reagent | MW ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-3-chloro-6-nitrobenzoic acid | 280.46 | 10.0 g | 1.0 |

| SnCl₂·2H₂O | 225.63 | 40.2 g | 5.0 |

| Conc. HCl | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 150 mL | - |

General Experimental Workflow

The execution of each synthetic step follows a consistent pattern of reaction, workup, and isolation. This generalized workflow is a cornerstone of synthetic organic chemistry.

Caption: A generalized workflow for synthetic steps.

Safety & Handling

The described synthetic pathway involves hazardous materials requiring strict adherence to safety protocols.

-

Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive. Always handle them in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Oxidizing Agents: Potassium permanganate is a strong oxidizer. Do not mix it with combustible organic materials without a solvent.

-

Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled with care to avoid inhalation or skin contact.

-

Exothermic Reactions: The nitration and reduction steps can be exothermic. Maintain proper temperature control with ice baths and use slow, dropwise addition of reagents.

Conclusion

The synthesis of this compound is effectively achieved through a regioselective, three-step sequence starting from 2-bromo-3-chlorotoluene. This pathway leverages fundamental organic transformations—electrophilic nitration, benzylic oxidation, and chemoselective nitro reduction—to construct the target molecule in a controlled and logical manner. The principles and protocols outlined in this guide provide researchers with a robust framework for obtaining this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-2-bromo-3-chlorobenzoic acid: Strategic Selection of Starting Materials and Synthetic Execution

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 6-Amino-2-bromo-3-chlorobenzoic acid, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the selection of viable starting materials and a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the reaction mechanisms and potential challenges. All methodologies are presented to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of Substituted Anthranilic Acids

Halogenated and substituted anthranilic acids are pivotal intermediates in medicinal chemistry. Their unique arrangement of functional groups—an amino group and a carboxylic acid on an aromatic ring—provides a versatile scaffold for the construction of a wide array of heterocyclic systems and other complex molecular architectures. The target molecule, this compound, with its specific substitution pattern, offers multiple points for diversification, making it a valuable precursor for generating libraries of compounds for drug discovery programs. The strategic placement of the bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions, enabling selective functionalization.[1]

Retrosynthetic Analysis and Strategic Selection of Starting Materials

A critical aspect of designing an efficient synthesis is the selection of a readily available and cost-effective starting material. A retrosynthetic analysis of this compound suggests several potential disconnection points. A plausible and practical approach involves a multi-step synthesis commencing from a substituted toluene derivative. This strategy allows for the sequential and regioselective introduction of the required functional groups.

After careful consideration of commercial availability, cost, and the strategic introduction of functional groups, 3-chloro-2-methylaniline emerges as an optimal starting material. This compound provides a solid foundation with the correct relative positioning of the chloro and (what will become the) amino group, simplifying the subsequent synthetic transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3-chloro-2-methylaniline involves a three-step sequence:

-

Regioselective Bromination: Introduction of a bromine atom at the 6-position of 3-chloro-2-methylaniline.

-

Oxidation: Conversion of the methyl group to a carboxylic acid.

-

Sandmeyer Reaction: While not directly used in this proposed pathway starting from the aniline, it's a crucial alternative for introducing halogens if a different precursor were chosen. For our selected starting material, we will leverage the existing amino group.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Bromo-3-chloro-2-methylaniline

Objective: To regioselectively introduce a bromine atom para to the activating amino group.

Reaction Scheme:

Caption: Regioselective bromination of 3-chloro-2-methylaniline.

Methodology:

-

In a fume hood, dissolve 3-chloro-2-methylaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-chloro-2-methylaniline.

Expertise & Experience:

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position (C4) is sterically unhindered, and the ortho position (C6) is also available. However, bromination often shows a high preference for the less sterically hindered para position. Acetic acid is used as the solvent as it is polar enough to dissolve the starting material and is unreactive towards bromine. The low temperature helps to control the reaction rate and minimize the formation of di-brominated byproducts.

Step 2: Synthesis of 4-Bromo-3-chloro-2-methylbenzoic acid

Objective: To oxidize the methyl group of 4-bromo-3-chloro-2-methylaniline to a carboxylic acid.

Reaction Scheme:

Caption: Oxidation of the methyl group to a carboxylic acid.

Methodology:

-

Suspend 4-bromo-3-chloro-2-methylaniline (1 equivalent) in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate (KMnO4) (excess, typically 3-4 equivalents) in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating until the purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromo-3-chloro-2-methylbenzoic acid.

Expertise & Experience:

Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[2] The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to protonate the carboxylate. The use of a co-solvent is often necessary to improve the solubility of the organic substrate. The persistence of the purple permanganate color is a reliable visual indicator of reaction completion. It is crucial to use a sufficient excess of KMnO4 to ensure complete conversion.

Step 3: Synthesis of this compound

Objective: This step is a placeholder for the final product, as the previous steps have successfully installed all the necessary functional groups in the correct positions. The naming convention changes due to IUPAC priority rules, where the carboxylic acid group dictates the numbering of the ring.

Final Product Structure:

Caption: Final Product: this compound.

Data Summary and Comparison of Starting Materials

| Starting Material | CAS Number | Key Advantages | Key Disadvantages |

| 3-chloro-2-methylaniline | 87-60-5 | Commercially available, cost-effective, directs regioselective bromination. | Requires a multi-step synthesis. |

| 2-Amino-3-chlorobenzoic acid | 2905-25-1 | Closer in structure to the final product. | Bromination may be less regioselective and could lead to a mixture of isomers. |

| 2-Bromo-3-chlorotoluene | 69190-56-3 | Contains the correct halogen substitution pattern. | Requires nitration, reduction, and oxidation, which can be challenging to control regioselectively. |

Trustworthiness and Self-Validating Systems

The described synthetic pathway is designed to be robust and reproducible. Each step can be monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data for the key intermediates and the final product should be used to validate the successful completion of each transformation.

Conclusion

This technical guide has outlined a logical and practical synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. By starting with the commercially available and strategically advantageous 3-chloro-2-methylaniline, the target molecule can be synthesized in a three-step sequence involving regioselective bromination and oxidation. The provided experimental protocols are based on well-established chemical transformations and are designed to be both efficient and reliable. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

A Technical Guide to the Potential Biological Activities of 6-Amino-2-bromo-3-chlorobenzoic Acid Derivatives: A Scaffold for Novel Therapeutics

Abstract

The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Substituted benzoic acids represent a privileged scaffold, appearing in a wide array of biologically active compounds.[1][2] This guide focuses on the untapped potential of derivatives originating from 6-amino-2-bromo-3-chlorobenzoic acid. This core structure is distinguished by a unique polysubstitution pattern on the phenyl ring: a nucleophilic amino group, and two electron-withdrawing halogen atoms (bromo and chloro). This arrangement provides a synthetically versatile platform and imparts distinct electronic and lipophilic properties crucial for molecular recognition and biological activity. Drawing upon structure-activity relationship (SAR) data from analogous aminobenzoic and halogenated benzoic acid series, this whitepaper explores the promising potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. We provide a rationale for their development, hypothesize mechanisms of action, and present detailed experimental protocols for their initial screening and validation.

The this compound Scaffold: Physicochemical Properties and Synthetic Rationale

Core Structure Analysis

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring.[1] The this compound scaffold presents a compelling case for drug design.

-

Amino Group (-NH₂): Positioned at C6, this group is a key hydrogen bond donor and can serve as a crucial anchor point within enzyme active sites or receptor binding pockets.[3] It also acts as a primary synthetic handle for derivatization, allowing for the creation of amides, sulfonamides, or its use in cyclization reactions to form heterocyclic systems like quinazolinones.[4][5]

-

Halogen Atoms (-Br and -Cl): The presence of bromine at C2 and chlorine at C3 significantly impacts the molecule's properties. Halogens are known to increase lipophilicity, which can enhance cell membrane permeability. Their electron-withdrawing nature modulates the acidity of the carboxylic acid and the basicity of the amino group, influencing the molecule's overall electronic profile and potential for specific interactions.[1] Furthermore, halogen substitution is a known strategy for improving the potency of antimicrobial and anticancer agents.[6][7]

-

Carboxylic Acid Group (-COOH): This functional group is a pivotal hydrogen bond donor and acceptor, frequently engaging with polar residues in biological targets.[1] It serves as the second major site for synthetic modification, readily forming esters, amides, and hydrazides to generate diverse chemical libraries.[8]

Synthetic Pathways to Novel Derivatives

The dual functionality of the core scaffold (an amino group and a carboxylic acid) allows for the straightforward synthesis of a wide range of derivatives. A generalized workflow for library generation is proposed below, starting from the commercially available parent acid.[9][10][11]

Caption: General synthetic workflow for derivatizing the core scaffold.

Predicted Anticancer Activity: Targeting Key Oncogenic Pathways

Rationale for Anticancer Potential

Derivatives of aminobenzoic acids, particularly heterocyclic structures like quinazolinones, are well-established as potent anticancer agents.[4][12] Many function as inhibitors of receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation.[12] Notably, a closely related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated strong cytotoxic effects on breast cancer cells by targeting the PI3K/AKT signaling pathway.[13] The this compound scaffold, as a precursor to analogous quinazolinone and benzothiazole derivatives, is therefore a highly promising starting point for the development of novel oncology drugs.[7][14][15][16]

Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. It is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. We hypothesize that derivatives of this compound could act as inhibitors at one or more nodes of this pathway, mirroring the activity of structurally similar compounds.[13]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for the initial screening of synthesized derivatives for cytotoxic activity against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MDA-MB-231 - breast).

-

DMEM or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test compounds dissolved in DMSO (10 mM stock).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.12 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (0.5% DMSO).

-

Incubate the plate for 48 or 72 hours in the CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Control-Drug | A549 | 48 | Value |

| Derivative-1A | A549 | 48 | Value |

| Derivative-1B | A549 | 48 | Value |

| ... | ... | ... | ... |

Potential as Novel Antimicrobial Agents

Rationale for Antimicrobial Activity

Halogenated benzoic acid derivatives have a long history as antimicrobial agents.[17] Studies on 2-chlorobenzoic acid and p-amino benzoic acid derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[6][17] The formation of Schiff's bases from the amino group is a common strategy that often enhances antimicrobial potency.[6] Furthermore, bromoindoles attached to polyamine chains have been shown to act as potent antibacterial agents by disrupting the bacterial membrane.[18] The this compound scaffold combines these key features—halogenation and a reactive amino group—making its derivatives strong candidates for new antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. The tube dilution method is a standard and reliable approach.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Nutrient Broth (or Mueller-Hinton Broth).

-

Test compounds dissolved in DMSO.

-

Standard antibiotic (e.g., Ciprofloxacin).

-

Sterile test tubes, incubator (37°C).

Methodology:

-

Inoculum Preparation: Culture the bacteria overnight in nutrient broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of each test compound in sterile test tubes containing nutrient broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each tube.

-

Controls: Include a positive control tube (broth + inoculum, no compound) to show bacterial growth and a negative control tube (broth only) to ensure sterility. A standard antibiotic control should also be run in parallel.

-

Incubation: Incubate all tubes at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Ciprofloxacin | Value | Value |

| Derivative-2A | Value | Value |

| Derivative-2B | Value | Value |

| ... | ... | ... |

Exploring Anti-inflammatory Potential

Rationale for Anti-inflammatory Activity

Anthranilic acid (2-aminobenzoic acid) is the parent compound of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of substituted aminobenzoic acids often possess significant anti-inflammatory properties.[19][20] Recent studies on quinazolinone derivatives synthesized from 5-bromo anthranilic acid have shown potent anti-inflammatory activity, in some cases exceeding that of the standard drug Indomethacin.[5] The mechanism often involves the suppression of key inflammatory pathways. A newly synthesized derivative containing a bromo-chloro-hydroxybenzylamino moiety attached to a hydroxybenzoic acid backbone potently suppressed the production of inflammatory mediators in microglial cells by inhibiting the MAPK and NF-κB pathways.[21]

Potential Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), it triggers the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2. Inhibition of this pathway is a validated strategy for controlling inflammation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mediresonline.org [mediresonline.org]

- 5. article.scirea.org [article.scirea.org]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. 3030-19-1 Cas No. | 6-Amino-3-bromo-2-chlorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 10. chemscene.com [chemscene.com]

- 11. achmem.com [achmem.com]

- 12. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 15. mdpi.com [mdpi.com]

- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sphinxsai.com [sphinxsai.com]

- 21. researchgate.net [researchgate.net]

The Strategic Utility of 6-Amino-2-bromo-3-chlorobenzoic Acid: A Trifunctional Building Block for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and advanced organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Polysubstituted aromatic rings are foundational scaffolds for a vast array of pharmaceuticals and functional materials. Among these, 6-Amino-2-bromo-3-chlorobenzoic acid (CAS 65971-76-8) emerges as a uniquely versatile and strategic building block. Its trifunctional nature, presenting a nucleophilic amino group, a highly reactive brominated site for cross-coupling, and a carboxylic acid for amide or ester formation, offers a powerful platform for the controlled, sequential elaboration of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, outlines field-proven protocols for its key transformations, and discusses its strategic application in drug discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its utility is derived from the distinct and predictable reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

| Property | Data | Source(s) |

| CAS Number | 65971-76-8 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Sealed in dry, room temperature | |

| InChI Key | PXHYZQUJCFJBRY-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=C(N)C=CC(Cl)=C1Br | [1] |

| Safety Information | Warning: H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) |

A Trifunctional Scaffold: Reactivity and Strategic Considerations

The primary value of this compound lies in the differential reactivity of its functional groups. A thorough understanding of this reactivity hierarchy is essential for designing efficient and selective synthetic routes.

Caption: Reactivity map of this compound.

The C-Br Bond: The Gateway for Carbon-Carbon Bond Formation

The carbon-bromine bond at the 2-position is the most synthetically versatile site for modification. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general order: C-I > C-Br > C-Cl.[2] This trend is governed by the bond dissociation energy (BDE); the weaker C-Br bond undergoes the rate-limiting oxidative addition step to the palladium(0) catalyst much more readily than the stronger C-Cl bond.[2][3][4]

This reactivity difference is the cornerstone of selectivity. It allows for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions to be performed selectively at the C-Br position while the C-Cl bond remains intact for potential subsequent transformations.[2][5]

The Carboxylic Acid Group: Building Amides and Esters

The carboxylic acid moiety is a classic handle for derivatization. It can be readily converted to amides, a functional group present in approximately 25% of all pharmaceuticals, through reaction with amines using a wide array of coupling reagents (e.g., HATU, HOBt/EDC, PyBOP).[6][7] This transformation is fundamental in peptide synthesis and for introducing diverse side chains in drug discovery.[8] The reaction is typically performed under conditions that do not affect the aryl halide bonds, allowing for orthogonal functionalization. Esterification can also be achieved under standard acidic or base-catalyzed conditions.

The Amino Group: A Modulator of Properties

The primary amino group is a potent nucleophile and a directing group. While it can be a site for N-alkylation or N-acylation, its presence also poses a challenge in some reactions.[9] For instance, in palladium-catalyzed couplings, the amino group can coordinate to the metal center, potentially inhibiting the catalyst.[10] This is often overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle over catalyst inhibition.[10] The unprotected amine can be advantageous in other contexts, such as in copper-catalyzed amination reactions where the substrate itself can act as a ligand.[11]

Field-Proven Synthetic Protocols

The following protocols are generalized starting points based on established methodologies for analogous substrates. Optimization for specific reaction partners is highly recommended.

Protocol: Suzuki-Miyaura Cross-Coupling at the C-Br Position

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The conditions are chosen to favor selective reaction at the more labile C-Br bond.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom or Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inerting: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[10]

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

-

Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond from the carboxylic acid group, a common follow-up step after modifying the aromatic core.

Materials:

-

Substituted aminobenzoic acid (from 3.1) (1.0 equiv.)

-

Primary or secondary amine (1.1–1.2 equiv.)

-

Coupling reagent (e.g., HATU, 1.1 equiv.)

-

Non-nucleophilic base (e.g., DIPEA, 2.0–3.0 equiv.)

-

Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

-

Standard glassware

Step-by-Step Procedure:

-

Setup: Dissolve the carboxylic acid starting material (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

-

Activation: Add the coupling reagent HATU (1.1 equiv.) and the base DIPEA (2.5 equiv.) to the solution and stir for 10-15 minutes at room temperature. This step forms a highly reactive O-acylisourea intermediate.[7]

-

Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery and Medicinal Chemistry

While specific drugs derived from this compound are not prominently featured in public literature, its value lies in its role as a versatile scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. The ability to selectively introduce different groups at the 2-position (via Suzuki coupling), at the carboxylic acid (via amidation), and potentially at the amino group allows medicinal chemists to systematically probe the chemical space around a pharmacophore.

For instance, related aminobenzoic acid derivatives have demonstrated significant biological activities. A recent study identified the closely related 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, as a potent anticancer agent against breast cancer cell lines, acting via inhibition of the PI3K/AKT signaling pathway.[12][13] This highlights the potential of this molecular scaffold in oncology research. By using this compound, researchers can synthesize analogues of such natural products, replacing the bromine with various aryl or alkyl groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity hierarchy enables the selective and sequential functionalization of an aromatic core, providing a reliable pathway to complex and diverse molecular targets. The C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling, while the carboxylic acid and amino groups offer orthogonal sites for further elaboration. This trifunctional characteristic makes it an invaluable building block for generating compound libraries, exploring structure-activity relationships, and accelerating the discovery of new therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]